molecular formula C12H11F2N3 B8676213 3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Cat. No. B8676213
M. Wt: 235.23 g/mol
InChI Key: HQXHFASRFRBDEK-UHFFFAOYSA-N
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Patent
US07943617B2

Procedure details

To a solution of 8-chloro-3-(2,4-difluorophenyl)imidazo[1,5-a]pyrazine (Step C, 200 mg) in methanol, at 0° C. and under a nitrogen atmosphere was added palladium on carbon (75 mgs, 10 wt % Pd) and the contents hydrogenated at 50 psi for 20 hours. The reaction mixture was filtered and the filter cake washed with methanol (2×10 mL). The filtrate was concentrated under reduced pressure to yield a solid d (175 mgs) that was used as such for the subsequent step without further purification.
Name
8-chloro-3-(2,4-difluorophenyl)imidazo[1,5-a]pyrazine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([C:8]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=3[F:18])=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1>CO.[Pd]>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:8]1[N:4]2[CH2:5][CH2:6][NH:7][CH2:2][C:3]2=[CH:10][N:9]=1

Inputs

Step One
Name
8-chloro-3-(2,4-difluorophenyl)imidazo[1,5-a]pyrazine
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2=C(C=C(C=C2)F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
75 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with methanol (2×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid d (175 mgs) that
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=NC=C2N1CCNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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